molecular formula C9H10O2 B3021444 (S)-Glycidyl phenyl ether CAS No. 71031-03-3

(S)-Glycidyl phenyl ether

Cat. No.: B3021444
CAS No.: 71031-03-3
M. Wt: 150.17 g/mol
InChI Key: FQYUMYWMJTYZTK-SECBINFHSA-N
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Description

Significance of (S)-Glycidyl Phenyl Ether in Organic Synthesis and Materials Science

This compound, a specific chiral epoxide, is a versatile compound recognized for its applications in synthesizing advanced materials and specialty chemicals. chemimpex.com Its structure, featuring a reactive epoxide ring and a phenoxy group, makes it an excellent building block for producing various polymers and for introducing specific functional groups in organic synthesis. chemimpex.com

In the realm of organic synthesis , the chiral nature of this compound is crucial for producing enantiomerically pure products, a vital requirement in drug development. chemimpex.com It serves as an intermediate in the synthesis of biologically active compounds and is frequently used in research laboratories to study reaction mechanisms and develop new synthetic pathways. chemimpex.compharmaffiliates.com Its favorable reactivity profile and compatibility with a wide range of substrates make it a preferred choice for chemists aiming for efficient synthetic routes. chemimpex.com

In materials science , this compound is employed in the synthesis of specialty polymers and as a component in epoxy systems. chemimpex.com As a reactive diluent in epoxy formulations, it helps to lower viscosity, which facilitates easier processing for applications in casting, adhesives, and laminating. chemicalbook.comchemdad.com When incorporated into polymers, it can enhance properties such as thermal stability and mechanical strength. chemimpex.com Researchers utilize it in the formulation of high-performance coatings, adhesives, and sealants, where it improves adhesion, flexibility, and chemical resistance. chemimpex.comcymitquimica.comechemi.com Its ability to form crosslinked networks within epoxy matrices results in durable, high-performance materials used in industries like construction, aerospace, and electronics. echemi.com Recent research has also explored its use as a noncovalent functionalization agent for multiwalled carbon nanotubes to improve their dispersion in polyamide 6 composite fibers, enhancing the composite's tensile strength. researchgate.net Studies on the polymerization of this compound have shown that it can be used to create semicrystalline linear polymers, demonstrating the influence of its stereochemistry on the resulting polymer's microstructure. acs.org

PropertyValue
CAS Number 71031-03-3 chemimpex.com
Molecular Formula C₉H₁₀O₂ chemimpex.com
Molecular Weight 150.18 g/mol chemimpex.com
Appearance Colorless clear liquid chemimpex.com
Density 1.11 g/mL chemimpex.com
Refractive Index (n20D) 1.53 chemimpex.com
Optical Rotation [α]20/D = +12 to +16° (c=1 in EtOH) chemimpex.com
Synonyms (S)-2-(Phenoxymethyl)oxirane, (S)-1,2-Epoxy-3-phenoxypropane chemimpex.com

Historical Context of Chiral Epoxide Research and Enantioselective Methodologies

The development of methods to synthesize specific enantiomers of chiral compounds, known as asymmetric synthesis, has been a major focus of modern organic chemistry. Before the 1980s, the synthesis of chiral epoxides was a significant challenge, often involving multiple steps with low yields and poor enantioselectivity. numberanalytics.com

A revolutionary breakthrough came in 1980 when K. Barry Sharpless and his colleagues developed the Sharpless epoxidation. numberanalytics.comwikipedia.org This reaction provided a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols using a catalyst system composed of titanium tetra(isopropoxide), diethyl tartrate (DET), and tert-butyl hydroperoxide as the oxidant. wikipedia.org The stereochemistry of the resulting epoxide could be predicted based on the chirality of the DET used. numberanalytics.comwikipedia.org For this work, K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry. wikipedia.org The Sharpless epoxidation became a cornerstone of organic synthesis, used in the total synthesis of numerous natural products, including saccharides, antibiotics, and pheromones. wikipedia.org

While the Sharpless epoxidation was highly effective for allylic alcohols, it was not suitable for unfunctionalized alkenes (olefins lacking the allylic alcohol group). This gap was filled in the early 1990s by Eric Jacobsen and Tsutomu Katsuki, who independently developed catalysts for the enantioselective epoxidation of such alkenes. wikipedia.org The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as the catalyst to transfer an oxygen atom, often from a common oxidant like bleach. wikipedia.org This method proved complementary to the Sharpless epoxidation, achieving high enantioselectivity (often >90% ee) for a variety of unfunctionalized alkenes, particularly for cyclic and acyclic cis-1,2-disubstituted alkenes. wikipedia.org

Following these landmark developments, other powerful methods have emerged. The Shi epoxidation, developed in the 1990s, uses a fructose-derived chiral ketone as the catalyst and potassium peroxymonosulfate (B1194676) (Oxone) as the oxidant. organic-chemistry.org This method is particularly effective for the enantioselective conversion of trans-disubstituted and trisubstituted olefins. organic-chemistry.org Together, these enantioselective methodologies have revolutionized the field, providing chemists with a robust toolkit to access chiral epoxides, which are indispensable building blocks for modern chemical research and industry. buchler-gmbh.comnumberanalytics.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(phenoxymethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9H,6-7H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYUMYWMJTYZTK-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308064
Record name (2S)-2-(Phenoxymethyl)oxirane
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Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71031-03-3, 71031-02-2
Record name (2S)-2-(Phenoxymethyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71031-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-(Phenoxymethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane, 2-(phenoxymethyl)-, (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.313
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Record name Oxirane, 2-(phenoxymethyl)-, (2S)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Strategies and Enantioselective Pathways for S Glycidyl Phenyl Ether

Catalytic Asymmetric Epoxidation Methodologies for Chiral Epoxides

Catalytic asymmetric epoxidation is a cornerstone of modern organic synthesis, providing access to enantiomerically pure epoxides, which are versatile building blocks. dbpedia.org For the synthesis of precursors to (S)-Glycidyl phenyl ether, methods such as the Sharpless, Jacobsen-Katsuki, and various organocatalytic epoxidations are of paramount importance. sigmaaldrich.comrsc.org

Sharpless Asymmetric Epoxidation of Allylic Alcohols

The Sharpless Asymmetric Epoxidation is a highly reliable and enantioselective method for converting primary and secondary allylic alcohols into 2,3-epoxy alcohols. rsc.orgwikipedia.org This reaction utilizes a catalyst system composed of titanium tetraisopropoxide (Ti(O-i-Pr)₄), a chiral diethyl tartrate (DET) ligand, and an oxidant, typically tert-butyl hydroperoxide (TBHP). dbpedia.orgwikipedia.org

The significance of this method lies in its predictability and high enantioselectivity. wikipedia.org The stereochemistry of the resulting epoxy alcohol is determined by the chirality of the DET used. When L-(+)-diethyl tartrate is used, the oxidant delivers the oxygen atom from the top face of the allylic alcohol (when oriented appropriately), and D-(−)-diethyl tartrate directs oxygen delivery from the bottom face. acs.org For instance, the epoxidation of allyl alcohol using this method can produce chiral glycidol, a direct precursor which can then be etherified with phenol (B47542) to yield this compound.

The mechanism involves the formation of a dimeric titanium-tartrate complex. acs.org This complex coordinates both the allylic alcohol and the TBHP oxidant, creating a rigid chiral environment that dictates the face-selective oxygen transfer to the double bond. dbpedia.orgacs.org The reaction is known for its high optical purity, often achieving enantiomeric excess (ee) values greater than 90%. rsc.org

Table 1: Examples of Sharpless Asymmetric Epoxidation

Allylic Alcohol SubstrateChiral LigandYield (%)Enantiomeric Excess (ee, %)
(E)-2-Hexen-1-olL-(+)-DET8594
GeraniolL-(+)-DET-95
Allyl AlcoholD-(-)-DET-95

Data sourced from references acs.org.

Jacobsen–Katsuki Asymmetric Epoxidation Approaches

Complementary to the Sharpless epoxidation, the Jacobsen–Katsuki epoxidation is highly effective for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and conjugated olefins. youtube.comchim.itraco.cat This method employs a chiral manganese-salen complex as the catalyst and a terminal oxidant, most commonly aqueous sodium hypochlorite (B82951) (bleach). youtube.comchim.it

The catalyst's C2 symmetry, derived from the chiral salen ligand, is crucial for inducing stereoselectivity. raco.cat The mechanism is believed to involve a high-valent manganese-oxo species (Mn(V)=O), which acts as the oxygen-transfer agent. raco.cat There are several proposed pathways for the oxygen transfer to the alkene, including concerted, radical, or metalla-oxetane routes, depending on the substrate. chim.itorganic-chemistry.org The stereochemical outcome is dictated by the orientation of the alkene's approach to the manganese-oxo active site, which is controlled by the chiral ligand. chim.it This reaction has been a landmark in asymmetric catalysis, enabling the synthesis of chiral non-racemic epoxides from simple alkenes with high enantiopurity, sometimes approaching 100% ee. youtube.comorganic-chemistry.org

Organocatalytic Epoxidation Routes

In recent decades, organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, avoiding the use of potentially toxic or expensive metals. rsc.org For asymmetric epoxidation, several organocatalytic systems have been developed.

One of the most prominent methods is the Shi epoxidation , which uses a chiral ketone derived from D-fructose as the catalyst. wikipedia.orgorganic-chemistry.org The active epoxidizing agent is a chiral dioxirane (B86890), which is generated in situ from the ketone by an oxidant like potassium peroxymonosulfate (B1194676) (Oxone). organic-chemistry.orgnrochemistry.com This dioxirane then transfers an oxygen atom to the alkene in a stereocontrolled manner. wikipedia.orgyoutube.com The reaction is effective for a range of alkenes, including trans-disubstituted and trisubstituted olefins, and is noted for its operational simplicity and use of an environmentally benign oxidant. wikipedia.orgsigmaaldrich.com The pH of the reaction medium is a critical parameter that must be carefully controlled to balance catalyst activity and stability. youtube.com

Another approach involves the Juliá–Colonna epoxidation , which is particularly effective for electron-deficient olefins like α,β-unsaturated ketones. dbpedia.orgwikipedia.org This method utilizes poly-amino acids, typically poly-L-leucine, as the catalyst in a triphasic or biphasic system with an oxidant such as hydrogen peroxide. wikipedia.orgacs.org The helical structure of the polypeptide is believed to create a chiral environment that binds the hydroperoxide anion and the substrate, facilitating a nucleophilic attack to form a peroxide enolate intermediate, which then closes to the epoxide. wikipedia.org

Chiral amine catalysis represents a further strategy. Primary amines derived from cinchona alkaloids or other chiral backbones can catalyze the epoxidation of α,β-unsaturated carbonyl compounds. organic-chemistry.orgorganic-chemistry.org These catalysts operate by forming a chiral iminium ion intermediate with the substrate, which activates the double bond for a nucleophilic attack by an oxidant like hydrogen peroxide. organic-chemistry.orgorganic-chemistry.org

Role of Chiral Ligands and Metal Complexes in Asymmetric Epoxidation

In metal-catalyzed asymmetric epoxidation, the synergy between the metal center and the chiral ligand is the fundamental source of enantioselectivity. The chiral ligand binds to the metal, creating a well-defined, three-dimensional chiral pocket around the active site.

In the Sharpless epoxidation, the diethyl tartrate (DET) ligand forms a rigid dinuclear complex with titanium(IV) isopropoxide. rsc.orgacs.org This structure pre-organizes the allylic alcohol substrate and the hydroperoxide oxidant, ensuring a highly predictable facial selectivity during the oxygen transfer. dbpedia.org

Similarly, in the Jacobsen-Katsuki epoxidation, the tetradentate salen ligand wraps around the manganese center, creating a chiral environment. organic-chemistry.org The bulky substituents on the salen ligand effectively block certain approach trajectories of the incoming alkene, allowing oxygen transfer to occur from only one face, thus leading to a high degree of enantioselectivity. chim.itorganic-chemistry.org

Other metal-ligand systems have also been developed. For example, vanadium complexes with chiral hydroxamic acid ligands have been shown to be effective for the asymmetric epoxidation of allylic alcohols in water, demonstrating the ongoing development of new catalytic systems with improved properties and sustainability. sigmaaldrich.com The ligand's structure is paramount; subtle changes can dramatically alter or even reverse the stereochemical outcome of the reaction.

Glycidyl (B131873) Etherification Reactions and Mechanism

The formation of this compound is typically accomplished through a glycidyl etherification reaction. This process involves the reaction of phenol with a chiral three-carbon epoxide synthon, such as (R)-epichlorohydrin or (S)-glycidol. The most common route involves the condensation of phenol with epichlorohydrin (B41342), followed by dehydrochlorination with a base to form the epoxide ring. researchgate.netresearchgate.net To achieve the (S)-enantiomer specifically, either a chiral starting material is used or a kinetic resolution is performed on the racemic product. nih.gov

The mechanism is generally a nucleophilic substitution (SN2) process. wikipedia.org Phenol is first deprotonated by a base (e.g., sodium hydroxide) to form the more nucleophilic phenoxide ion. This phenoxide then attacks one of the carbon atoms of the epoxide ring of a molecule like epichlorohydrin. This is followed by an intramolecular SN2 reaction where the newly formed alkoxide displaces the chloride ion to form the final glycidyl ether product. wikipedia.org The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the reaction between the aqueous base phase and the organic reactant phase. organic-chemistry.org

Influence of Reaction Parameters on Yield and Reactivity

The yield and reactivity of glycidyl etherification are highly dependent on several reaction parameters, including temperature, catalyst, solvent, and the ratio of reactants and base. sigmaaldrich.comacs.org

Catalyst: The choice and concentration of a catalyst are crucial. In phase-transfer catalysis systems, catalysts like tetrabutylammonium (B224687) hydroxide (B78521) or tetrabutylammonium bromide are used to shuttle the phenoxide nucleophile into the organic phase. organic-chemistry.orgacs.org The catalyst concentration must be optimized; while a higher concentration can increase the reaction rate, it can also complicate purification and increase costs. sigmaaldrich.com

Base and Reactant Ratios: The stoichiometry of the base (e.g., NaOH) to the hydroxyl groups of the starting material is a critical factor. acs.org A sufficient amount of base is needed to deprotonate the phenol, but an excess can promote unwanted side reactions like the hydrolysis of the epoxide ring. Studies have shown that optimizing the NaOH-to-hydroxyl ratio is essential for maximizing conversion and minimizing the formation of byproducts. acs.org

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure maximum conversion. However, extended reaction times, especially at elevated temperatures, can increase the likelihood of product degradation. sigmaaldrich.com Response surface methodology has been used to determine that an optimal reaction time, in conjunction with temperature and reactant ratios, is key to achieving the highest yield. acs.org For one specific process, the optimal time was found to be 4.5 hours. organic-chemistry.orgacs.org

Table 2: Influence of Reaction Parameters on Glycidyl Ether Yield

ParameterConditionObserved Effect on Yield/ReactivityReference
TemperatureIncreased from 30°C to 50°CIncreased conversion rate, but yield dropped at 50°C due to product degradation. researchgate.net
TemperatureOptimized at 80°CAchieved maximum conversion with minimal epoxy equivalent weight. acs.orgacs.org
Base (NaOH)/OH RatioOptimized at 3.4Achieved maximum conversion. acs.orgorganic-chemistry.org
CatalystTetrabutylammonium HydroxideChosen for its ability to suppress hydrolysis side reactions. acs.org
SolventDioxane/WaterSelected based on superior yield and final product quality. organic-chemistry.org
Reaction TimeOptimized at 4.5 hoursAchieved maximum extent of conversion. organic-chemistry.orgacs.org

Catalysis in Glycidyl Ether Synthesis

The synthesis of glycidyl ethers, including phenyl glycidyl ether, is commonly achieved through the condensation of an alcohol or phenol with an epihalohydrin, most notably epichlorohydrin, followed by dehydrochlorination with a base to form the epoxide ring. chemicalbook.comchemdad.com The efficiency and selectivity of this process are significantly influenced by the choice of catalyst. Various catalytic systems have been developed to optimize this reaction, including phase-transfer catalysts (PTCs), Lewis acids, and basic catalysts.

Phase-transfer catalysis is a widely employed method that facilitates the reaction between reactants in different phases (e.g., a solid base and an organic liquid). In the synthesis of phenyl glycidyl ether from phenol and epichlorohydrin, PTCs such as tetrabutylammonium bromide, tetramethylammonium (B1211777) bromide, and benzyltrimethylammonium (B79724) bromide have been utilized. google.com These catalysts promote the transfer of the phenoxide ion to the organic phase where it can react with epichlorohydrin. An improved method for synthesizing aliphatic glycidyl ethers using PTCs without the need for water or other organic solvents has been reported, highlighting the efficiency of this approach. researchgate.net This "solid phase/organic phase" method simplifies product purification and can increase yields to over 90%. researchgate.net A study utilizing a microreactor for the synthesis of phenyl glycidyl ether with catalysts like tetrabutylammonium bromide demonstrated the ability to achieve high yields (>98%) and purity with significantly reduced reaction times, minimizing side reactions. google.com

Lewis acids, such as tin tetrachloride, can also catalyze the initial reaction between an alcohol and epichlorohydrin to form a halohydrin intermediate, which is then cyclized with a base. google.com Similarly, Lewis acid initiators like a combination of MePh₃PBr and ⁱBu₃Al have been used in the ring-opening polymerization of glycidyl ether monomers derived from sesamol (B190485). arabjchem.org

The choice of base is also critical. Alkali metal bases like sodium hydroxide or sodium hydride are commonly used for the dehydrochlorination step. google.com In some processes, fluoride (B91410) salts, such as those of alkali or alkaline earth metals, have been employed to facilitate the reaction, allowing for the synthesis of glycidyl ethers in good yield and with high optical purity when starting from optically active epoxy compounds. google.com

Table 1: Catalysts in Phenyl Glycidyl Ether Synthesis

Catalyst TypeSpecific CatalystReactantsKey FindingsReference
Phase-Transfer Catalyst (PTC)Tetrabutylammonium bromidePhenol, EpichlorohydrinUsed in a microreactor, achieves >98% yield with reaction times of 2-30 minutes. google.com
Phase-Transfer Catalyst (PTC)Alkyloxy-2-hydroxypropyldimethylamineFatty alcohol, EpichlorohydrinSolvent-free conditions, yields up to 92%. researchgate.net
Lewis AcidTin tetrachlorideAlcohol, EpichlorohydrinCatalyzes the formation of a 3-chloro-2-propanol derivative intermediate. google.com
Lewis Acid / InitiatorMePh₃PBr/ⁱBu₃AlSesamol-derived glycidyl etherUsed for ring-opening polymerization to yield polyethers. arabjchem.org
Fluoride SaltAlkali metal fluorideAlcohol, Epoxy compound with sulfonyloxy groupPrepares glycidyl ethers with good yield and high optical purity from chiral precursors. google.com

Enantioselective Preparation of Other Chiral Glycidyl Ethers

The methodologies developed for synthesizing chiral glycidyl ethers extend beyond phenyl glycidyl ether to a variety of other structurally diverse epoxides, which are valuable intermediates in organic synthesis. rsc.orgmdpi.com The enantioselective preparation of these compounds often relies on biocatalytic kinetic resolution or asymmetric synthesis starting from chiral precursors.

For instance, the kinetic resolution of racemic glycidyl methylphenyl ethers has been achieved using the epoxide hydrolase activity of Bacillus megaterium. nih.gov This biocatalyst demonstrated selectivity that depended on the position of the methyl group on the phenyl ring. The (S)-enantiomer was obtained from racemic glycidyl (o- or m)-methylphenyl ether, while the (R)-epoxide was recovered from glycidyl p-methylphenyl ether, achieving high enantiomeric excess (84-99% ee). nih.gov

Similarly, chiral benzyl (B1604629) glycidyl ether (BGE) is a key building block for various natural products and pharmaceuticals. mdpi.com Its enantioselective preparation has been explored using epoxide hydrolases (EHs). The EH from Yarrowia lipolytica was used in the kinetic resolution of racemic BGE, yielding the (R)-epoxide and the corresponding (S)-diol. rsc.org A variant of the EH from Agromyces mediolanus showed high enantioselectivity, preferentially hydrolyzing (R)-BGE to leave behind (S)-BGE with an enantiomeric excess greater than 99%. mdpi.com

The synthesis of more complex chiral building blocks also utilizes glycidyl ether chemistry. For example, the total synthesis of (+)-nephrosteranic acid, a multifunctionalized γ-butyrolactone, started from the readily available PMB (R)-glycidyl ether. nih.gov This demonstrates how a pre-existing chiral glycidyl ether can serve as a foundational element for constructing complex molecular architectures. nih.gov Furthermore, glycidyl ethers derived from naturally occurring phenols like sesamol have been synthesized and polymerized to create novel functional materials. arabjchem.org

Table 2: Enantioselective Preparation of Various Chiral Glycidyl Ethers

Glycidyl EtherMethodCatalyst/Enzyme SourceProduct ConfigurationEnantiomeric Excess (ee)Reference
Glycidyl (o- or m)-methylphenyl etherKinetic ResolutionBacillus megaterium(S)84-99% nih.gov
Glycidyl p-methylphenyl etherKinetic ResolutionBacillus megaterium(R)84-99% nih.gov
Benzyl glycidyl ether (BGE)Kinetic ResolutionYarrowia lipolytica EH(R)95% rsc.org
Benzyl glycidyl ether (BGE)Kinetic ResolutionAgromyces mediolanus vEH-Am(S)>99% mdpi.com
PMB (R)-glycidyl etherAsymmetric Synthesis Starting MaterialN/A (Used as precursor)(R)N/A nih.gov

Resolution of this compound Enantiomers

The most effective method for obtaining enantiomerically pure this compound is through the kinetic resolution of its racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or biocatalyst. Epoxide hydrolases (EHs) have proven to be particularly adept at this transformation, selectively hydrolyzing one enantiomer to its corresponding diol while leaving the other unreacted.

Numerous microorganisms have been identified as sources of EHs with high enantioselectivity toward glycidyl phenyl ether (GPE). For example, lyophilized whole cells of Bacillus megaterium ECU1001 were found to preferentially hydrolyze the (R)-enantiomer of GPE. capes.gov.br This process yielded (S)-GPE with an enantiomeric excess (ee) of over 99.5% at a conversion of 55.9%, demonstrating a high enantiomeric ratio (E-value) of 47.8. capes.gov.br Similarly, an EH from the marine bacterium Maritimibacter alkaliphilus preferentially hydrolyzed (S)-GPE, which allowed for the recovery of the (R)-enantiomer. nih.gov However, other biocatalysts show the opposite preference. An EH from Streptomyces griseus preferentially hydrolyzed (S)-GPE, enabling the isolation of (R)-GPE with >99.9% ee. researchgate.net

The directed evolution of enzymes offers a powerful tool to enhance their natural selectivity. The wild-type epoxide hydrolase from Aspergillus niger exhibits only a slight preference for (S)-GPE, with a low selectivity factor (E = 4.6). Through directed evolution, a mutant enzyme was developed that showed a vastly increased enantioselectivity, with an E-value of 115 (and up to 193 based on kinetic data), providing an almost perfect kinetic resolution.

The efficiency of the resolution can be influenced by reaction conditions. In the resolution of GPE using Trichosporon loubierii, the ratio of cells to substrate was found to impact the optical purity of the remaining epoxide. researchgate.net For the bioresolution of aryl glycidyl ethers by Bacillus alcalophilus, (S)-epoxides were obtained with up to >99% ee. researchgate.net

Table 3: Biocatalytic Kinetic Resolution of Racemic Glycidyl Phenyl Ether (GPE)

Biocatalyst SourceEnantiomer Preferentially HydrolyzedRemaining Epoxide EnantiomerEnantiomeric Excess (ee) of Remaining EpoxideEnantiomeric Ratio (E)Reference
Bacillus megaterium ECU1001(R)(S)>99.5%47.8 capes.gov.br
Aspergillus niger (Wild Type)(S)(R)Not specified4.6
Aspergillus niger (Evolved Mutant)(S)(R)Not specified115 - 193
Trichosporon loubierii ECU1040(R)(S)Not specifiedNot specified researchgate.net
Streptomyces griseus NBRC 13350(S)(R)>99.9%38.4 researchgate.net
Bacillus alcalophilus MTCC10234(R)(S)>99%up to 67 researchgate.net

Mechanistic Investigations of S Glycidyl Phenyl Ether Reactivity

Epoxide Ring-Opening Reactions and Stereoselectivity

The high reactivity of the epoxide ring in S-GPE allows it to undergo stereoselective and often regioselective nucleophilic ring-opening reactions, leading to the formation of multifunctional organic compounds. mdpi.com The stereochemistry of these reactions is crucial, as it dictates the three-dimensional arrangement of the resulting products, which is particularly important in the synthesis of chiral molecules. mdpi.com

Nucleophilic Attack Pathways and Regioselectivity (e.g., Amines, Thiols)

The ring-opening of epoxides like S-GPE with nucleophiles such as amines and thiols is a fundamental process for synthesizing β-amino alcohols and β-hydroxy thioethers, respectively. scielo.org.mxtandfonline.commdpi.com The regioselectivity of this attack—whether it occurs at the more substituted (C2) or less substituted (C1) carbon of the epoxide ring—is influenced by both steric and electronic factors, as well as the nature of the catalyst and reactants. scielo.org.mxtandfonline.com

Amines: The reaction of S-GPE with amines is a key route to β-amino alcohols, which are important intermediates for biologically active compounds and chiral auxiliaries. scielo.org.mx Generally, the reaction follows an SN2 mechanism. libretexts.org With aliphatic amines, the nucleophilic attack preferentially occurs at the less sterically hindered terminal carbon (C1) of the epoxide. scielo.org.mx In contrast, aromatic amines can lead to attack at the benzylic carbon (C2) due to electronic effects that stabilize a partial positive charge at this position. scielo.org.mx The use of catalysts can significantly influence the regioselectivity. For instance, silica-bonded S-sulfonic acid has been shown to be an effective and recyclable catalyst for the regioselective synthesis of β-amino alcohols from epoxides and amines under solvent-free conditions. scielo.org.mx

Thiols: The reaction of epoxides with thiols, or their silyl (B83357) equivalents like phenylthiosilanes, yields β-hydroxy thioethers. mdpi.commdpi.com This reaction is also typically regioselective, with the nucleophilic attack occurring at the less substituted carbon of the epoxide ring. mdpi.comrsc.org The reaction can be catalyzed by bases, which deprotonate the thiol to form a more nucleophilic thiolate anion. mdpi.comrsc.org This thiolate then attacks the epoxide in an SN2 fashion. rsc.org The subsequent protonation of the resulting alkoxide anion is a thermodynamically favorable step that prevents the homopolymerization of the epoxide. rsc.org

NucleophileTypical Site of Attack on (S)-GPEPrimary Product TypeKey Influencing Factors
Aliphatic AminesLess substituted carbon (C1)β-amino alcoholSteric hindrance scielo.org.mx
Aromatic AminesBenzylic carbon (C2)β-amino alcoholElectronic effects scielo.org.mx
ThiolsLess substituted carbon (C1)β-hydroxy thioetherCatalyst (base) mdpi.comrsc.org

Acid- and Base-Mediated Reaction Mechanisms

The ring-opening of S-GPE can be mediated by both acids and bases, with each pathway proceeding through a distinct mechanism that affects the regioselectivity and stereochemistry of the product. libretexts.org

Base-Mediated aEchanisms: Under basic or neutral conditions, the ring-opening of an epoxide occurs via an SN2 mechanism. libretexts.org A strong nucleophile directly attacks one of the carbon atoms of the epoxide ring, causing the carbon-oxygen bond to break and the ring to open. libretexts.org In the case of an asymmetric epoxide like S-GPE, this attack generally occurs at the less sterically hindered carbon atom. scielo.org.mxlibretexts.org The reaction results in an inversion of stereochemistry at the site of attack. The initial product is an alkoxide, which is then protonated in a subsequent step to yield the final alcohol product. libretexts.org

Acid-Mediated Mechanisms: In the presence of an acid catalyst, the epoxide oxygen is first protonated, creating a good leaving group and activating the ring for nucleophilic attack. libretexts.org The mechanism of the subsequent nucleophilic attack can have characteristics of both SN1 and SN2 reactions. The transition state has significant carbocation character. For epoxides with a primary and a secondary carbon, the nucleophile will attack the less substituted primary carbon. However, if one of the carbons is tertiary or, in the case of S-GPE, benzylic, the nucleophile will preferentially attack at this more substituted carbon due to the greater stabilization of the partial positive charge in the transition state. scielo.org.mxlibretexts.org

Polymerization Initiation Mechanisms

(S)-Glycidyl phenyl ether can undergo ring-opening polymerization (ROP) through several mechanistic pathways to form poly(glycidyl phenyl ether) (PGPE). The choice of initiator or catalyst determines whether the polymerization proceeds via an anionic, zwitterionic, or other mechanism.

Anionic Ring-Opening Polymerization (ROP) Mechanisms

Anionic ROP of epoxides like S-GPE is a living polymerization process that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.netcsic.es The polymerization is typically initiated by a nucleophilic attack on the epoxide monomer. csic.es

The process involves three main steps:

Initiation: A nucleophile, such as an alkoxide or an organometallic compound, attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an active alkoxide species. csic.es Metal-free initiators, such as tetrabutylammonium (B224687) fluoride (B91410) or tetrabutylammonium acetate (B1210297), have also been successfully employed. researchgate.netresearchgate.net In the case of tetrabutylammonium fluoride, the fluoride anion nucleophilically attacks the methylene (B1212753) carbon of GPE to form a tetrabutylammonium alkoxide. researchgate.net

Propagation: The newly formed alkoxide chain end then acts as a nucleophile, attacking another monomer molecule. This process repeats, leading to the growth of the polymer chain. csic.es The propagation generally proceeds with high regioselectivity, with the attack occurring at the less hindered methylene carbon of the epoxide. csic.esacs.org

Termination: The polymerization can be terminated by the addition of a proton-donating agent or by other quenching reactions.

A potential side reaction in the AROP of glycidyl (B131873) phenyl ether is chain transfer to the monomer, where a proton from the methine group can be abstracted, creating a carbanion that can initiate new polymer chains. csic.es

Zwitterionic Ring-Opening Polymerization (ZROP) Dynamics

Zwitterionic ring-opening polymerization (ZROP) is a method that can produce cyclic polymers. nsf.govcsic.es In the case of glycidyl monomers like GPE, a Lewis acid such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) is often used as a catalyst. nsf.govcsic.es

The mechanism involves the following dynamics:

The Lewis acid activates the epoxide monomer, making it highly electrophilic.

This activated monomer then reacts with another monomer molecule, leading to the formation of a macrozwitterion, which is a propagating chain with both a cationic and an anionic end. researchgate.netnsf.gov

The polymer chain grows through the repeated addition of monomers to this zwitterionic species.

Cyclization occurs via an end-to-end (or "end-biting") reaction, where the anionic end of the propagating chain attacks the cationic end, leading to the formation of a cyclic polymer and the expulsion of the catalyst. csic.es This regenerated catalyst can then initiate new polymer chains. csic.es

This process can sometimes be complicated by the formation of non-cyclic byproducts. csic.es

Imidazole-Mediated Polymerization Mechanisms

Imidazole (B134444) and its derivatives are effective catalysts for the polymerization of epoxides. mdpi.com They can act as latent thermal initiators, meaning they are inactive at storage temperatures but can initiate polymerization upon heating. mdpi.com

When used in the copolymerization of glycidyl phenyl ether (GPE) and an anhydride (B1165640) like hexahydro-4-methylphthalic anhydride (MHHPA), the imidazole-based initiator facilitates the reaction between the two monomers. mdpi.com The mechanism is complex and can involve several competing reactions. The imidazole can activate the epoxide ring, making it more susceptible to nucleophilic attack by the anhydride. Alternatively, the imidazole can react with the anhydride to form a more reactive acyl-imidazolium intermediate, which then reacts with the epoxide. Imidazoles are known to promote the chain polymerization of epoxides, leading to cured epoxy resins with good thermal resistance. mdpi.com

Polymerization MechanismInitiator/Catalyst TypeKey CharacteristicsResulting Polymer Architecture
Anionic ROPNucleophiles (e.g., alkoxides, Bu₄NF) researchgate.netcsic.esLiving polymerization, controlled molecular weight researchgate.netcsic.esLinear csic.es
Zwitterionic ROPLewis Acids (e.g., B(C₆F₅)₃) nsf.govcsic.esForms macrozwitterionic propagating chains, end-biting cyclization csic.esCyclic (with potential linear byproducts) csic.es
Imidazole-MediatedImidazoles and their derivatives mdpi.comCan act as latent thermal initiators, promotes copolymerization mdpi.comCross-linked network (in copolymerization with anhydrides) mdpi.com

Influence of Anion Nucleophilicity on Polymerization Pathways

The anionic ring-opening polymerization (AROP) of this compound (GPE) is a complex process where the choice of initiator, particularly the nucleophilicity of the anion, plays a pivotal role in determining the reaction pathway. mdpi.comnih.gov Studies involving imidazolium-based ionic liquids as initiators have provided significant insights into how the anion's characteristics dictate the initiation mechanism. mdpi.com The polymerization can proceed through several routes, including a "carbene route," an "imidazole route," and a "counter ion route". mdpi.com

A detailed investigation comparing the effects of 1-ethyl-3-methylimidazolium (B1214524) acetate and 1-ethyl-3-methylimidazolium thiocyanate (B1210189) revealed that the anion's nucleophilicity and basicity determine the dominant polymerization pathway. mdpi.comnih.gov

Acetate Anion: The acetate ion, being sufficiently basic, can deprotonate the acidic proton on the imidazolium (B1220033) ring (at the C2 position). This deprotonation leads to the formation of a highly stabilized N-heterocyclic carbene (NHC). The NHC then acts as the true initiating species, attacking the epoxide ring of the GPE and triggering polymerization via a carbene-mediated mechanism. mdpi.comnih.gov This process is often preceded by the thermal degradation of the ionic liquid, which liberates the acetate ion. mdpi.com

Thiocyanate Anion: In contrast, the thiocyanate anion is more nucleophilic but less basic than the acetate anion. mdpi.com It is not basic enough to deprotonate the imidazolium cation to form an NHC under standard conditions. mdpi.comnih.gov Consequently, initiation occurs through the direct nucleophilic attack of the thiocyanate anion on the GPE monomer. This "counter ion route" represents a different mechanistic pathway compared to the carbene route initiated by the acetate. However, at elevated temperatures, the thiocyanate system can also follow a competing carbene mechanism. mdpi.com

The anionic polymerization of GPE can also be initiated by other systems, such as tetra-n-butylammonium acetate (Bu4NOAc), which acts as a metal-free initiator. researchgate.net This system allows for controlled polymerization and the synthesis of hydroxyl-terminated polymers with narrow molecular weight distributions. researchgate.net Similarly, initiators like piperidine (B6355638), formed from the thermal decomposition of O-tert-butylpiperidinyl phenylphosphonate, can initiate anionic polymerization, with the piperidine molecule incorporating into the resulting polymer chain. acs.org These examples underscore that the nature of the nucleophile generated from the initiator system is a critical factor in the polymerization of GPE.

Table 1: Influence of Anion on Polymerization Initiation of Phenyl Glycidyl Ether (PGE)

Initiator System Anion Key Anion Property Dominant Initiation Mechanism Reference
1-ethyl-3-methylimidazolium acetate Acetate Basic Deprotonation of imidazolium cation to form an N-heterocyclic carbene (NHC), which initiates polymerization. mdpi.com, nih.gov
1-ethyl-3-methylimidazolium thiocyanate Thiocyanate Nucleophilic (less basic) Direct nucleophilic attack by the anion on the epoxide ring. A competing carbene mechanism can occur at elevated temperatures. mdpi.com, nih.gov
Tetra-n-butylammonium acetate (Bu4NOAc) Acetate Nucleophilic Ring-opening polymerization for controlled synthesis of hydroxyl-terminated poly(GPE). researchgate.net
O-tert-butylpiperidinyl phenylphosphonate Piperidine (formed via thermal decomposition) Nucleophilic Anionic polymerization initiated by the generated piperidine. acs.org

Adduct Formation Studies

This compound is known to form adducts with various nucleophilic molecules. These studies are crucial for understanding its reactivity and potential interactions in different chemical environments.

Investigations into the reaction of phenyl glycidyl ether (PGE) with DNA constituents have been performed to characterize potential biomarkers. When PGE reacts with 2'-deoxyadenosine (B1664071) and thymidine (B127349), specific nucleoside adducts are formed. ugent.be The separation and characterization of these products were achieved using chromatographic and spectroscopic methods.

With thymidine , the primary product identified was N-3-(2-hydroxy-3-phenoxypropyl)thymidine . ugent.be

With 2'-deoxyadenosine , the predominant adduct was N-1-(2-hydroxy-3-phenoxypropyl)-2'-deoxyadenosine . nih.gov At longer reaction times, a minor amount of a dialkylated 2'-deoxyadenosine adduct was also observed. ugent.benih.gov

Another study focused on the reaction between PGE and dicyandiamide (B1669379) (DICY) as a model for epoxy resin curing. rsc.org The reaction proceeds in a stepwise manner. First, the active hydrogens of the primary amine group in DICY attack the glycidyl group of PGE, forming a tertiary amine structure. This is followed by an addition reaction between the nitrile group and the newly formed hydroxyl group, which generates an amide structure. rsc.org

The reaction of PGE with phenyl isocyanate has also been investigated using monofunctional model compounds to understand the cross-linking of epoxide resins. cranfield.ac.uk This reaction yields a one-to-one crystalline addition compound, which is believed to have a 2-oxazolidone structure. cranfield.ac.uk

Table 2: Characterized Adducts of Phenyl Glycidyl Ether (PGE)

Reactant Adduct Product(s) Study Focus Reference
Thymidine N-3-(2-hydroxy-3-phenoxypropyl)thymidine DNA adduct formation , ugent.be
2'-deoxyadenosine N-1-(2-hydroxy-3-phenoxypropyl)-2'-deoxyadenosine; dialkylated 2'-deoxyadenosine (minor) DNA adduct formation nih.gov, , ugent.be
Dicyandiamide Tertiary amine and subsequent amide structures Curing mechanism of epoxy resins rsc.org
Phenyl Isocyanate 1:1 addition compound (believed to be a 2-oxazolidone) Cross-linking mechanism of epoxy resins cranfield.ac.uk

Advanced Applications in Polymer Science and Materials Engineering

Polymerization of (S)-Glycidyl Phenyl Ether for Specialty Materials

The polymerization of this compound is a cornerstone for developing specialty materials with precise molecular architectures. The ability to control the stereochemistry during polymerization is key to unlocking unique material properties.

Stereoselective Polymerization and Copolymerization Strategies

Stereoselective polymerization of glycidyl (B131873) ethers, including phenyl glycidyl ether (PGE), allows for the synthesis of isotactic polymers. acs.org These polymers, with their ordered stereochemistry, often exhibit semicrystalline properties. acs.org The development of well-defined homogeneous catalysts has significantly advanced the field, enabling better control over the polymerization process and a deeper understanding of the underlying mechanisms. acs.org

Recent research has demonstrated the use of trivalent cobalt-based catalysts for the copolymerization of CO2 and phenyl glycidyl ether, resulting in polycarbonates with a perfectly alternating nature. rsc.org When enantiopure phenyl glycidyl ether is used, this method can produce highly stereoregular polycarbonates with greater than 99% isotacticity and head-to-tail content. rsc.org This level of control leads to the formation of a semicrystalline thermoplastic with a defined melting point. rsc.org

Strategies for stereoselective polymerization often involve kinetic resolution, where a chiral catalyst preferentially polymerizes one enantiomer from a racemic mixture. For instance, studies on the copolymerization of chiral terminal epoxides and cyclic anhydrides have shown that the interactions between polymer chains of opposite chirality can be stronger than those of the same chirality, leading to the formation of a stereocomplex with enhanced thermal properties. nih.gov

In Situ Polyether Stereocomplex Formation from Racemic Monomers

A significant advancement in polymer chemistry is the in situ formation of polyether stereocomplexes directly from racemic epoxide monomers. researchgate.netnih.gov This approach circumvents the need for enantiopure starting materials, which can be costly and difficult to obtain. nih.gov Isoselective ring-opening polymerization (ROP) of racemic mixtures of substituted methyl phenyl glycidyl ethers can lead to the simultaneous formation of both isotactic (R)- and (S)-poly(phenyl glycidyl ether) stereoisomers. researchgate.netnih.gov These two stereoisomers then co-crystallize to form a stereocomplex. researchgate.netnih.gov

This in situ stereocomplexation has been shown to significantly enhance the thermal properties of the resulting polymer. researchgate.netnih.gov For example, stereocomplexes of various poly(phenyl glycidyl ether)s have demonstrated an increase in melting temperature of up to 76 °C compared to the individual enantiopure polymers. researchgate.netnih.govresearcher.life The formation and thermal characteristics of these stereocomplexes are influenced by the position of substituents on the phenyl ring of the monomer. researchgate.netnih.gov

Synthesis of Stereoregular Poly(phenyl glycidyl ethers) (PGPEs)

The synthesis of stereoregular poly(phenyl glycidyl ethers) (PGPEs) is a key area of research for creating high-performance materials. nih.govcornell.edu Both enantio- and isoselective ring-opening polymerizations (ROPs) of bio-renewable glycidyl ethers have been successfully employed to produce isotactic PGPEs. researchgate.netnih.gov

Enantioselective ROP of a racemic mixture resolves a single enantiomeric, isotactic polyether stereoisomer. nih.govresearcher.life In contrast, isoselective ROP results in a blend of both (R)- and (S)-isotactic stereoisomers, which can then form a stereocomplex. nih.govresearcher.life The stereoregularity of these polymers is typically high, with isotactic diad ([mm]) percentages reaching ≥78% for enantioselective ROP and ≥92% for isoselective ROP. nih.govresearcher.life

The table below summarizes the results of enantio- and isoselective polymerization of methyl-substituted phenyl glycidyl ethers, highlighting the resulting polymer tacticity and melting temperatures.

MonomerPolymerization TypeIsotacticity ([mm]P)Melting Temperature (Tm) (°C)ΔTm (Stereocomplex vs. Enantiopure) (°C)
o-MePhGEEnantioselective≥ 78%105N/A
o-MePhGEIsoselective (Stereocomplex)≥ 92%18176
m-MePhGEEnantioselective≥ 78%85N/A
m-MePhGEIsoselective (Stereocomplex)≥ 92%13550
p-MePhGEEnantioselective≥ 78%120N/A
p-MePhGEIsoselective (Stereocomplex)≥ 92%19676

Data compiled from studies on stereoregular poly(phenyl glycidyl ethers). researchgate.netnih.gov

Copolymers with Alkylene Oxides and Other Monomers

This compound can be copolymerized with various other monomers, such as alkylene oxides, to create materials with a wide range of properties. Copolymers of phenyl glycidyl ether and alkylene oxides like ethylene (B1197577) oxide and propylene (B89431) oxide have been developed for use as polymeric dispersants. google.com These copolymers can be initiated with di- or polyfunctional nucleophilic initiators, including alcohols, phenols, and amines. google.com

Diblock copolymers of ethylene oxide and phenyl glycidyl ether have been synthesized and studied for their micellization and drug solubilization properties in aqueous solutions. nih.gov These amphiphilic block copolymers can self-assemble into micelles with a hydrophobic core, which can encapsulate poorly water-soluble drugs. nih.govresearchgate.net For example, a diblock copolymer of phenyl glycidyl ether and ethylene oxide (G5E67) has shown a high capacity for solubilizing the antifungal drug griseofulvin. nih.gov

Furthermore, the copolymerization of phenyl glycidyl ether with γ-selenobutyrolactone has been explored to synthesize poly(ester-alt-selenide)s. mdpi.com This alternating copolymerization can be achieved regardless of the monomer feed ratio, yielding a strictly alternating copolymer structure. mdpi.com

Cyclic Polymer Topologies via Ring-Expansion Polymerization

Cyclic polymers exhibit unique physical and chemical properties compared to their linear counterparts due to the absence of chain ends. csic.es The electrophilic zwitterionic ring-expansion polymerization (EZREP) of glycidyl phenyl ether, catalyzed by tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), is a one-step method to produce macrocyclic polyethers. researchgate.netacs.org

This polymerization method, however, can also generate non-cyclic byproducts with linear and tadpole architectures. researchgate.net Analytical techniques such as mass spectrometry and chromatography are crucial for quantifying the purity of the resulting cyclic polymers. acs.org The synthesis of macrocyclic poly(glycidyl phenyl ether) with an inverted-dipole microstructure has also been achieved through the ring closure of two-arm linear precursors. science.eus

Role of this compound in Epoxy Systems

Phenyl glycidyl ether, including its (S)-enantiomer, plays a significant role in epoxy resin systems. wikipedia.orgnih.gov It is commonly used as a reactive diluent to reduce the viscosity of uncured epoxy resins. wikipedia.orgchemdad.comconnectchemicals.com This reduction in viscosity facilitates easier processing and application of the epoxy system in coatings, adhesives, and laminates. chemdad.com

As a reactive diluent, the glycidyl ether group of (S)-phenyl glycidyl ether participates in the cross-linking reaction during the curing process, becoming an integral part of the final thermoset network. chemdad.com This incorporation can influence the mechanical properties and microstructure of the cured epoxy resin. wikipedia.org The use of phenyl glycidyl ether can also accelerate the curing process. chemdad.com

Enhancement of Adhesion and Mechanical Properties in Epoxy Formulations

The incorporation of this compound into epoxy formulations serves to enhance critical performance characteristics, including adhesion and mechanical strength. chemimpex.comechemi.com As a reactive diluent, it improves the wetting and penetration of the resin into substrates, leading to stronger adhesive bonds in applications within the construction and automotive sectors. chemimpex.comechemi.com

Research findings indicate that while monofunctional diluents like phenyl glycidyl ether can slightly reduce properties dependent on high crosslink density, such as thermal resistance, they often improve others like impact strength and thermal shock resistance. specialchem.com The reduction in crosslink density introduces more flexibility into the cured resin. specialchem.com A study involving a phenyl glycidyl ether and metaphenylene diamine system noted an increase in the glass transition temperature (Tg) of the cured resin compared to an unmodified version, indicating enhanced thermal stability in that specific formulation. ncsu.edu

The table below illustrates the effect of phenyl glycidyl ether on the viscosity and heat distortion temperature (a measure of thermal resistance) of a standard DGEBA liquid epoxy resin.

Table 1: Effect of Phenyl Glycidyl Ether on Epoxy Resin Properties

Reactive Diluent Amount Added (pph)* Resulting Viscosity (cps) Heat Distortion Temp. (°C)**
None (Control) 0 12,400 115
Phenyl glycidyl ether 18.5 1,500 105

*Parts per hundred parts of resin required to dilute original DGEBA epoxy resin of 12,400 cps. **Stoichiometric amount, cured for 4 hours at 150°C. Data sourced from specialchem.com.

Impact on Microstructure and Network Formation of Cured Resins

The molecular structure of this compound plays a crucial role in defining the microstructure and three-dimensional network of cured epoxy resins. As a monofunctional epoxide, it has only one reactive epoxy group. During polymerization, it acts as a "chain stopper" or terminator, effectively controlling the extent of crosslinking. specialchem.com This moderation of crosslink density prevents the formation of an overly rigid and brittle network, leading to a cured material with increased resilience. specialchem.com

Curing Reactions with Various Agents (e.g., Amines, Dicyandiamide)

The epoxide ring of this compound is highly strained and readily undergoes ring-opening polymerization with a variety of curing agents or hardeners.

Curing with Amines: The reaction with amines is a primary method for curing epoxy resins. The mechanism involves a nucleophilic attack of the amine's nitrogen atom on one of the electrophilic carbon atoms of the epoxy ring. mdpi.com This reaction can proceed without a catalyst, and the reactivity is influenced by the type of amine used (primary or secondary). mdpi.comgoogle.com

Model studies using phenyl glycidyl ether (PGE) and various amines have provided detailed insights into this process.

Reaction with Aniline (B41778): In a model reaction between PGE and aniline (a primary aromatic amine), the formation of both a monoadduct (one PGE molecule per aniline molecule) and a diadduct (two PGE molecules per aniline molecule) was identified. kpi.ua

Reaction with Butylamine (B146782): A calorimetric investigation of the reaction between PGE and butylamine determined the heat of reaction to be 24.5 ± 0.6 kcal/mole. researchgate.net The reaction is autocatalytic, accelerated by the hydroxyl groups produced during the ring-opening. The activation energy for the rate constants was found to be 13-14 kcal/mole. researchgate.net

Table 2: Kinetic Data for the Model Reaction of Phenyl Glycidyl Ether with Butylamine

Parameter Value
Heat of Reaction (ΔH) 24.5 ± 0.6 kcal/mole
Activation Energy (Ea) 13-14 kcal/mole

*Data sourced from researchgate.net.

Curing with Dicyandiamide (B1669379) (DICY): Dicyandiamide (DICY) is a widely used latent curing agent, meaning it requires high temperatures (approx. 200°C) to activate and cure the epoxy resin. dtic.milscribd.com The curing chemistry is complex and involves multiple reaction steps. Accelerators, such as substituted ureas like Monuron, are often added to lower the curing temperature to around 130°C. dtic.mil

A model study using phenyl glycidyl ether and DICY proposed a potential reaction pathway: rsc.org

Tertiary Amine Formation: The reaction initiates between the primary amine group of DICY and the epoxide group of PGE. This ring-opening reaction forms a tertiary amine structure. rsc.org

Amide Formation: Subsequently, an addition reaction occurs between the nitrile group (-C≡N) of the DICY moiety and the newly formed hydroxyl group (-OH) from the initial step. This intramolecular or intermolecular reaction leads to the formation of an amide structure. rsc.org

These investigations, supported by NMR spectroscopy, confirmed the formation of both tertiary amine and amide structures as key products in the reaction. rsc.org It is important to note that this represents the main reaction course, and numerous other side reactions and intramolecular cyclizations can occur, leading to a complex final network. scribd.comrsc.org

Development of Bio-based Polymers and Resins Utilizing Glycidyl Ether Derivatives

In response to growing environmental concerns and the need to reduce dependence on petroleum, significant research has focused on developing polymers from renewable resources. bohrium.com Glycidyl ether chemistry is central to these efforts, with various derivatives being synthesized from natural precursors to create bio-based epoxy resins. bohrium.comresearchgate.net These bio-based alternatives aim to replace or be blended with conventional petroleum-based resins like DGEBA. bohrium.com

Several natural sources are being explored for the synthesis of these novel glycidyl ether monomers:

Glycerol (B35011) and Sorbitol: Commercially available polyglycidyl ethers are derived from glycerol (a byproduct of biodiesel production) and sorbitol (derived from the reduction of glucose). researchgate.netrsc.org These can be cured with bio-based hardeners like tannic acid to form thermosets. researchgate.net

Plant Oils: Natural oils, such as castor oil, can be chemically modified to produce glycidyl ethers like castor oil glycidyl ether (COGE). bohrium.com

Lignin (B12514952) and Plant Phenols: Aromatic compounds derived from lignin and other plant sources are promising candidates for creating bio-based epoxies with good thermal properties. Examples include derivatives synthesized from vanillin, eugenol, canolol, and magnolol (B1675913). bohrium.comcirad.fr

Terpenes: Acyclic terpenes, which are bio-renewable alcohols, can be reacted with epichlorohydrin (B41342) to synthesize a range of terpenyl glycidyl ethers (TGEs). These can then be copolymerized with ethylene oxide to create partially bio-based polyethers with tunable properties. rsc.org

The development of these glycidyl ether derivatives from renewable feedstocks is a key strategy for creating more sustainable adhesives, coatings, and composite materials. bohrium.comresearchgate.net

Table 3: Examples of Bio-based Glycidyl Ether Derivatives and Their Sources

Glycidyl Ether Derivative Natural Source / Precursor
Glycerol polyglycidyl ether Glycerol researchgate.net
Sorbitol polyglycidyl ether Sorbitol (from Glucose) researchgate.net
Castor oil glycidyl ether (COGE) Castor Oil bohrium.com
Diglycidyl ether of magnolol (DGEM) Magnolol (from Magnolia trees) bohrium.com
Diepoxydized diphenyls Eugenol, Canolol cirad.fr
Terpenyl glycidyl ethers (TGEs) Terpene Alcohols rsc.org

Pharmaceutical and Biologically Relevant Applications

(S)-Glycidyl Phenyl Ether as an Intermediate in Biologically Active Compound Synthesis

This compound is a versatile chemical intermediate widely utilized in the synthesis of advanced materials and specialty chemicals. chemimpex.com Its structure, which includes a chiral epoxide and a phenoxy group, enhances its reactivity, making it an excellent foundational molecule for producing a variety of polymers and resins. chemimpex.com In the pharmaceutical sector, its primary value lies in its role as an intermediate for biologically active compounds. chemimpex.comechemi.com The chiral nature of this compound is critical, as it facilitates the creation of enantiomerically pure products, a fundamental requirement in modern drug development. chemimpex.com

A significant application is its use in synthesizing 3-aryloxy-1,2-propane diols, which are important precursors for various pharmaceuticals. niscpr.res.in For example, 3-phenoxy-1,2-propane diol, derived from the hydrolysis of phenyl glycidyl (B131873) ether, serves as an intermediate in the synthesis of drugs such as centrally acting muscle relaxants and cardiovascular medications. niscpr.res.in Research has demonstrated the successful biotransformation of phenyl glycidyl ether into its corresponding vicinal diol using whole cells of Candida viswanathii, which contain epoxide hydrolase enzymes. This biocatalytic process can achieve over 90% conversion under optimized conditions, presenting a greener and highly efficient method for producing these valuable pharmaceutical intermediates. niscpr.res.in

Chiral Epoxides in Drug Development and Manufacturing Routes

Chiral epoxides are a critically important class of intermediates in the production of chiral pharmaceuticals. researchgate.net The polarity and inherent ring strain of the epoxide ring make it highly susceptible to ring-opening reactions with a wide array of nucleophiles, rendering it an excellent reactive intermediate for stereoselective synthesis. researchgate.netencyclopedia.pub This reactivity allows for the precise construction of key chemical bonds needed to build larger, more complex molecules for medicinal use. encyclopedia.pub The ability to produce enantiomerically pure compounds is paramount, as different enantiomers of a drug can have vastly different biological activities; one may be therapeutic while the other could be inactive or even harmful. catalysis.blog

The use of epoxide chemistry is a well-established strategy in the development of robust and efficient large-scale syntheses for numerous approved medicines and drug candidates. mdpi.comresearchgate.net These applications span a wide range of therapeutic areas and molecular structures, including heterocycles, peptides, and other small molecules. researchgate.net

Achieving enantiomeric purity is a major challenge in modern organic chemistry, and several powerful methods have been developed to synthesize chiral epoxides with high selectivity. These methods are broadly categorized as either asymmetric synthesis from prochiral substrates or the resolution of racemic mixtures. researchgate.netresearchgate.net

Asymmetric epoxidation introduces an oxygen atom to a prochiral alkene to create a chiral epoxide, with the goal of producing one enantiomer in preference to the other. catalysis.blog Key catalytic methods include:

Sharpless-Katsuki Asymmetric Epoxidation: This widely used method employs a titanium-based catalyst and a chiral ligand, typically diethyl tartrate, for the highly enantioselective epoxidation of allylic alcohols. catalysis.blogmdpi.com

Jacobsen-Katsuki Asymmetric Epoxidation: This technique uses a chiral manganese-salen complex as a catalyst and is effective for the epoxidation of a variety of unfunctionalized alkenes. catalysis.blogmdpi.com

Kinetic resolution involves the selective reaction of one enantiomer from a racemic mixture, leaving the unreacted enantiomer in high purity.

Hydrolytic Kinetic Resolution (HKR): Pioneered by Jacobsen, this method uses a chiral cobalt-salen catalyst to selectively hydrolyze one epoxide enantiomer from a racemic mixture, yielding an enantiomerically pure epoxide and a corresponding diol. thieme-connect.com This technique has been successfully applied to a variety of aliphatic and multifunctionalized epoxides. thieme-connect.com

Biocatalytic Resolution: This approach uses enzymes, such as epoxide hydrolases (EHs) or lipases, to resolve racemic epoxides. wur.nl EHs catalyze the enantioselective hydrolysis of an epoxide to a diol, which is a promising method for producing epoxides with very high enantiomeric excess. researchgate.net This "green chemistry" approach offers excellent selectivity under mild reaction conditions. researchgate.net

Interactive Table 1: Methods for Synthesizing Enantiomerically Pure Epoxides

Method Type Description Key Features
Sharpless-Katsuki Epoxidation Asymmetric Synthesis Uses a titanium tetraisopropoxide catalyst with a chiral tartrate ligand to epoxidize allylic alcohols. catalysis.blog High enantioselectivity for a specific class of substrates (allylic alcohols). mdpi.com
Jacobsen-Katsuki Epoxidation Asymmetric Synthesis Employs a chiral manganese-salen complex to catalyze the epoxidation of isolated alkenes. catalysis.blogmdpi.com Broad substrate scope for unfunctionalized olefins. mdpi.com
Hydrolytic Kinetic Resolution (HKR) Kinetic Resolution A chiral (salen)Co(III) complex catalyzes the addition of water to one enantiomer of a racemic epoxide. thieme-connect.com Provides access to both the unreacted epoxide and the resulting 1,2-diol in high enantiomeric purity. thieme-connect.com
Biocatalytic Resolution Kinetic Resolution Utilizes enzymes like epoxide hydrolases or lipases to selectively transform one enantiomer. researchgate.net Environmentally friendly, high selectivity, operates under mild conditions (pH, temperature). niscpr.res.inresearchgate.net

The strategic use of chiral epoxide intermediates is evident in the manufacturing routes of numerous high-profile pharmaceuticals. mdpi.comresearchgate.net The synthesis of these drugs often relies on a key step involving the creation or ring-opening of a chiral epoxide to install the necessary stereochemistry. encyclopedia.pub

Interactive Table 2: Examples of Approved Drugs Synthesized Using Chiral Epoxide Intermediates

Drug Name Therapeutic Area Role of Chiral Epoxide
Tasimelteon Sleep Disorder A chiral dihydrobenzofuran epoxide was a key intermediate in an early synthesis route developed by Bristol-Myers Squibb. encyclopedia.pubmdpi.com
Reboxetine Antidepressant The synthesis involves key epoxide intermediates and their subsequent ring-opening reactions. researchgate.net
Atazanavir HIV Protease Inhibitor Retrosynthetic analysis reveals a key chiral epoxide intermediate as a central building block for the complex molecule. researchgate.net
Rivaroxaban Anticoagulant The manufacturing process utilizes epoxide chemistry to construct a part of the molecule's core structure. researchgate.net
Linezolid Antibiotic The synthesis of this oxazolidinone antibiotic incorporates a chiral epoxide to set a critical stereocenter. researchgate.net

| Efinaconazole | Antifungal | A specific chiral epoxide is a key intermediate for this and related triazole antifungal agents, where the stereochemistry is crucial for biological activity. mdpi.com |

A notable case study is the development of Tasimelteon . Process chemists at Bristol-Myers Squibb initially explored a synthetic route centered on a chiral epoxide intermediate. encyclopedia.pubmdpi.com Although they first attempted the Jacobsen-Katsuki asymmetric epoxidation, an alternative route via a Sharpless asymmetric dihydroxylation proved more efficient for large-scale production. This optimized process was scaled up to produce kilograms of the necessary diol intermediate (which is then converted to the epoxide) with over 99% enantiomeric excess. mdpi.com

Synthesis of Enantiomerically Pure Products for Pharmaceutical Development

Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The reactivity of the glycidyl ether functional group allows it to form covalent bonds and engage in noncovalent interactions with biological macromolecules, including proteins and nucleic acids.

Phenyl glycidyl ether and its derivatives have been shown to interact with proteins. In metabolic studies, it is conjugated with glutathione (B108866), a process catalyzed by the enzyme glutathione-S-alkyltransferase. nih.gov This demonstrates a direct interaction with cellular proteins involved in detoxification pathways. Furthermore, synthetic polymers based on a poly(glycidyl ether) backbone have been used as models to study protein interactions. nih.gov For instance, studies using poly(allyl glycidyl ether) modified with charged groups have explored the binding properties with bovine serum albumin (BSA), a major blood protein. nih.gov More advanced research has used functional epoxide monomers, including phenyl glycidyl ether and catechol acetonide glycidyl ether, to create peptidomimetic polymers that study anion-π interactions, which are crucial in biological processes like enzyme catalysis. pnas.org

The interaction of glycidyl ethers with nucleic acids has also been documented. In vitro studies have shown that phenyl glycidyl ether reacts with components of DNA, specifically thymidine (B127349) and 2′-deoxyadenosine. nih.gov The reaction results in the formation of N-alkylated adducts, such as N-3-(2-hydroxy-3-phenoxypropyl)thymidine and N-1-(2-hydroxy-3-phenoxypropyl)-2′-deoxyadenosine, demonstrating its ability to covalently modify nucleic acid bases. nih.gov

Furthermore, (S)-glycidyl derivatives are used in the synthesis of modified nucleic acids. Glycol nucleic acid (GNA), a simple, acyclic nucleic acid analogue, can be synthesized using (S)-glycidyl 4,4'-dimethoxytrityl ether as a starting material. beilstein-journals.org DNA oligomers containing these (S)-GNA residues have been shown to form duplexes with natural DNA and RNA, highlighting a direct interaction and structural mimicry of native nucleic acid structures. beilstein-journals.org


Molecular Toxicology and Carcinogenesis Mechanisms of Epoxides

Formation of Electrophilic Reactive Metabolites

Epoxides are electrophilic compounds, meaning they are electron-seeking and readily react with nucleophiles, which are electron-rich molecules. nih.govmdpi.com This electrophilicity is a consequence of the polarized carbon-oxygen bonds and the significant ring tension within the three-membered ether ring. nih.govmdpi.com (S)-Glycidyl phenyl ether itself is a reactive electrophile.

The formation of reactive metabolites from other xenobiotics, such as those containing a furan (B31954) ring, can also lead to the generation of epoxides. europa.eu Cytochrome P450 enzymes, for instance, can oxidize aromatic or double bonds in various molecules to form epoxides. nih.govmdpi.comsigmaaldrich.com These resulting epoxides are often highly reactive and can covalently bind to cellular components like proteins and DNA, a process that is frequently implicated in drug toxicity. nih.govmdpi.comsigmaaldrich.com

Mechanisms of DNA Adduct Formation and Genotoxicity

The genotoxicity of epoxides like this compound stems from their ability to form covalent adducts with DNA. ugent.be As electrophiles, they can attack the nucleophilic centers in DNA bases. umich.edu The formation of these DNA adducts is a critical step in chemical carcinogenesis, as they can lead to mutations if not repaired before cell division. ugent.be

For phenyl glycidyl (B131873) ether, studies have shown that it can react with 2'-deoxyadenosine (B1664071) and thymidine (B127349) to form various adducts. sigmaaldrich.comilo.orgnih.gov The primary adducts identified are N-1-(2-hydroxy-3-phenoxypropyl)-2'-deoxyadenosine and N-3-(2-hydroxy-3-phenoxypropyl)thymidine. ilo.orgnih.govoup.com Research on the related compound, allyl glycidyl ether, has demonstrated that the major DNA adduct is formed at the N-7 position of guanine, with other adducts occurring at the N-1 and N-3 positions of adenine (B156593) and the N-3 position of cytosine. uzh.ch The reactivity at these sites is influenced by their nucleophilicity, with the N7 and N3 positions of purines being particularly susceptible to attack. umich.edu

Furthermore, epoxides can also react with the phosphate (B84403) backbone of DNA, leading to the formation of phosphotriester adducts. nj.govresearchgate.netwikipedia.org This type of damage can contribute to the breakdown of the DNA structure. wikipedia.org The stereochemistry of the epoxide can influence the formation of these adducts. For instance, studies with benzo[a]pyrene (B130552) diol epoxide have shown that the stereochemistry of the epoxide affects the extent of formation of different base adducts. nj.gov While specific data on the stereoselective DNA adduct formation by this compound is limited, the principles of epoxide reactivity suggest that its stereochemistry likely plays a role in the specific types and quantities of DNA adducts formed.

The genotoxic potential of glycidyl ethers is supported by findings that they can induce mutations in bacteria. acs.org Phenyl glycidyl ether is suspected of causing genetic defects. europa.eucapes.gov.br

Role of Epoxide Hydrolases in Detoxification and Biological Defense

The primary defense mechanism against the harmful effects of epoxides is their enzymatic detoxification. Epoxide hydrolases (EHs) are key enzymes in this process, catalyzing the hydrolysis of the epoxide ring to form less reactive and more water-soluble diols, which can then be more easily excreted from the body. uq.edu.aujmb.or.kr

Microsomal Epoxide Hydrolase (mEH) Mechanisms and Substrate Specificity

Microsomal epoxide hydrolase (mEH) is a critical enzyme in the detoxification of a wide array of xenobiotic epoxides. jmb.or.kr The catalytic mechanism of mEH involves a two-step process. First, a nucleophilic aspartate residue in the active site of the enzyme attacks one of the carbon atoms of the epoxide ring, leading to the formation of a covalent ester intermediate. researchgate.net Subsequently, a water molecule, activated by a charge-relay system involving a histidine residue, hydrolyzes this intermediate, releasing the diol product and regenerating the free enzyme. nih.gov

The substrate specificity of mEH is broad, allowing it to act on a diverse range of epoxides. jmb.or.kr However, the enzyme can exhibit enantioselectivity, meaning it may preferentially hydrolyze one enantiomer of a chiral epoxide over the other. researchgate.net For glycidyl phenyl ether, studies with epoxide hydrolase from Aspergillus niger have shown that the wild-type enzyme displays some enantioselectivity, and this selectivity can be significantly enhanced through directed evolution. researchgate.net This suggests that the (S)- and (R)-enantiomers of glycidyl phenyl ether are processed differently by the enzyme. Some microbial epoxide hydrolases have been shown to preferentially hydrolyze the (R)-enantiomer, leaving an excess of the (S)-enantiomer. atamankimya.com This enantioselectivity is attributed to kinetic rather than thermodynamic effects, relating to how each enantiomer is positioned within the enzyme's active site for the nucleophilic attack.

Glutathione (B108866) Conjugation and Other Defense Pathways

In addition to hydrolysis by epoxide hydrolases, epoxides can also be detoxified through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This process involves the nucleophilic attack of the thiol group of GSH on the epoxide ring, forming a more water-soluble conjugate that can be further metabolized and excreted.

Studies in rats have demonstrated that both epoxide hydrolysis and glutathione conjugation are key metabolic pathways for phenyl glycidyl ether. The metabolites formed include 3-(phenyloxy)lactic acid (from hydrolysis) and a mercapturic acid derivative (from GSH conjugation). ilo.org The balance between these two pathways can be dose-dependent, with the capacity for GSH conjugation being limited. For o-cresyl glycidyl ether, a structurally similar compound, GSH conjugation has been found to be a more significant detoxification pathway in rodents compared to humans.

Structure-Activity Relationships in Epoxide Toxicity

The toxicity of epoxides is influenced by their chemical structure. Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxic potency of epoxides based on their reactivity. For skin sensitization, a quantitative mechanistic model has been derived that correlates the potency of epoxides with a relative alkylation index, which takes into account both the reaction rate with a model nucleophile and the hydrophobicity of the compound.

The nature of the substituent group attached to the glycidyl ether moiety can affect its reactivity and, consequently, its toxicity. For instance, the presence of an aromatic ring, as in phenyl glycidyl ether, can influence the electronic properties of the epoxide ring. The stereochemistry of the epoxide is also a critical factor. The chiral center at the C2 position of the oxirane ring determines the (R) or (S) configuration. This stereochemistry can impact the regioselectivity of ring-opening reactions, as nucleophiles may preferentially attack the less sterically hindered carbon of the epoxide. While specific structure-activity studies focusing solely on this compound are not abundant, the general principles derived from studies on various epoxides are applicable.

Mechanism of Skin Sensitization and Allergic Reactions

Glycidyl ethers, including phenyl glycidyl ether, are recognized as contact allergens that can cause skin sensitization and allergic reactions. oup.comcapes.gov.br The mechanism of skin sensitization is initiated by the covalent binding of the electrophilic chemical (the hapten) to nucleophilic residues in skin proteins, a process known as haptenation. nih.gov For epoxides, this occurs via a nucleophilic substitution reaction (SN1 or SN2 type) between the epoxide group and amino acid residues such as cysteine or lysine (B10760008) in skin proteins. nih.gov

The resulting hapten-protein complex is then recognized by Langerhans cells, which are antigen-presenting cells in the skin. nih.gov These cells process the complex and migrate to the lymph nodes, where they present the antigen to T-lymphocytes. nih.gov This leads to the clonal expansion of T-cells specific to the hapten, resulting in sensitization. Upon subsequent exposure to the same chemical, these memory T-cells are activated, leading to an inflammatory response characteristic of allergic contact dermatitis. nih.gov

Studies have shown that phenyl glycidyl ether and its analogues have in vivo skin sensitizing potency. The sensitizing capacity of different glycidyl ethers can vary, and cross-reactivity between different glycidyl ethers can occur.

Advanced Analytical and Spectroscopic Characterization of S Glycidyl Phenyl Ether and Its Derivatives

Chiral Analysis Techniques

Chiral analysis techniques are indispensable for separating and quantifying the enantiomers of (S)-Glycidyl Phenyl Ether, ensuring the desired stereochemical outcome in synthesis and application.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary method for the enantioselective separation of this compound. nih.govnih.govup.pt Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the chiral resolution of racemic mixtures. researchgate.net For instance, amylose tris-(3,5-dimethylphenylcarbamate), known as Chiralpak AD-H, has been effectively used to separate the enantiomers of related glycidyl (B131873) compounds. researchgate.net

The choice of mobile phase is critical for achieving optimal separation. A common mobile phase system for the analysis of glycidyl phenyl ether is a mixture of hexane (B92381) and 2-propanol. rsc.org In one documented method, a Chiralpak AD-H column with a mobile phase of n-hexane:ethanol (70:30, v/v) at a flow rate of 0.8 mL/min and a column temperature of 40 °C achieved good resolution of glycidyl tosylate enantiomers. researchgate.net Similarly, for the analysis of benzyl (B1604629) glycidyl ether, a related compound, a mobile phase of n-hexane/isopropanol (95:5) has been used with a CHIRALPAK AS-H column. mdpi.com

The enantiomeric excess (e.e.) of this compound can be accurately determined by comparing the peak areas of the two enantiomers in the chromatogram. This is particularly important in biocatalytic resolutions where enzymes are used to selectively hydrolyze one enantiomer, leaving the other in high enantiomeric purity. researchgate.net For example, the kinetic resolution of racemic phenyl glycidyl ether using an epoxide hydrolase can be monitored by chiral HPLC to determine the yield and enantiomeric excess of the remaining (R)- or (S)-epoxide. researchgate.net

Table 1: HPLC Conditions for Chiral Separation of Glycidyl Ethers

Parameter Condition 1 Condition 2
Chiral Stationary Phase Chiralpak AD-H researchgate.net CHIRALPAK AS-H mdpi.com
Mobile Phase n-hexane:ethanol (70:30, v/v) researchgate.net n-hexane:isopropanol (95:5) mdpi.com
Flow Rate 0.8 mL/min researchgate.net 1.0 mL/min mdpi.com
Column Temperature 40 °C researchgate.net 30 °C mdpi.com
Detection Wavelength Not Specified 210 nm mdpi.com
Analyte Glycidyl tosylate enantiomers researchgate.net Benzyl glycidyl ether enantiomers mdpi.com

Gas Chromatography (GC) with chiral columns is another powerful technique for the enantiomeric separation of volatile chiral compounds like glycidyl ethers. gcms.czrsc.org Chiral stationary phases for GC are often based on derivatized cyclodextrins. gcms.cz These phases create a chiral environment within the column that allows for differential interaction with the enantiomers, leading to their separation.

The enantiomeric purity of (S)-Glycidyl trityl ether, a derivative of glycidyl ether, has been determined to be 98% ee using GLC (Gas-Liquid Chromatography). sigmaaldrich.com This demonstrates the utility of GC in assessing the enantiopurity of such compounds. The resolution of racemic glycidyl phenyl ether has been studied using various fungal strains, and the resulting diols were analyzed for enantiomeric excess, a process where chiral GC would be a suitable analytical method. researchgate.net

Optical rotation is a fundamental property used to characterize chiral molecules. The specific rotation of this compound is a key indicator of its enantiomeric purity. A typical value for the specific optical rotation ([α]D) of this compound is reported to be between +12° and +16° (c=1 in EtOH). chemimpex.com This value can be used to calculate the enantiomeric excess of a sample by comparing its measured optical rotation to the rotation of the pure enantiomer.

Circular Dichroism (CD) spectroscopy provides more detailed stereochemical information than optical rotation alone. nih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation. For example, CD spectroscopy has been used to study the chiroptical properties of chiral copper complexes synthesized using a derivative of phenyl glycidyl ether. nih.gov

Table 2: Optical Properties of this compound and a Derivative

Compound Property Value Conditions
This compound Specific Optical Rotation ([α]D) +12° to +16° chemimpex.com c=1 in EtOH, 20°C chemimpex.com
(S)-(-)-Glycidyl trityl ether Specific Optical Rotation ([α]20/D) -10.5° sigmaaldrich.com c = 1 in chloroform (B151607) sigmaaldrich.com
Chiral Cu(II) complexes Circular Dichroism Spectra recorded nih.gov Methanol, ~20°C nih.gov

Gas Chromatography (GC) with Chiral Columns

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are essential for confirming the chemical structure of this compound and its derivatives, as well as for monitoring the progress of reactions involving these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its reaction products. rsc.org Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. rsc.orgchemicalbook.com

In the context of polymerization, ¹³C NMR is particularly useful for determining the stereoregularity and regioregularity of poly(glycidyl phenyl ether) (PGPE). acs.orgacs.org The chemical shifts of the carbon atoms in the polymer backbone are sensitive to the stereochemical arrangement of adjacent monomer units (tacticity) and the orientation of the monomer units (regioregularity). acs.orgacs.org For example, the analysis of ¹³C NMR spectra of PGPE can quantify the percentage of regular head-to-tail linkages versus irregular head-to-head or tail-to-tail linkages. acs.org

NMR spectroscopy is also invaluable for monitoring reaction mechanisms. rsc.org For instance, the reaction of phenyl glycidyl ether with dicyandiamide (B1669379) has been studied using ¹H and ¹³C NMR to identify the reaction products and elucidate the reaction pathway. rsc.org The progress of reactions, such as the ring-opening of phenyl glycidyl ether, can be monitored by observing the disappearance of the signals corresponding to the epoxide protons and the appearance of new signals corresponding to the product. google.com

Table 3: Representative ¹³C NMR Chemical Shifts for Poly(glycidyl phenyl ether) Microstructure Analysis

Carbon Type Chemical Shift (ppm) Assignment
Methylene (B1212753) carbons (main chain) ~70-75 Sensitive to triad (B1167595) regiosequence distribution acs.org
Methylene carbons (side chain) ~69 Less sensitive to tacticity or regioregularity acs.org
Regioregular triads (HT/TH) Various signals mdpi.com configurations acs.org
Regio-irregular triads Various signals chemimpex.comresearchgate.net, nih.govmassbank.jp, researchgate.netacs.org configurations acs.org

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis. nih.govohiolink.edu The mass spectrum of glycidyl phenyl ether shows a molecular ion peak ([M]+•) at m/z 150, corresponding to its molecular weight. ohiolink.edu

The fragmentation pattern provides valuable structural information. For glycidyl phenyl ether, significant fragment ions are observed at m/z 94 (corresponding to the phenoxy radical), m/z 77 (the phenyl cation), and m/z 57 (the glycidyl cation). ohiolink.edu

In the analysis of polymers derived from glycidyl phenyl ether, such as cyclic poly(glycidyl phenyl ether), mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is used to characterize the polymer chains and identify impurities. However, MS alone may not be able to differentiate between constitutional isomers like cyclic and tadpole structures. To overcome this, techniques like ultra-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) are employed. This hyphenated technique allows for the separation of isomers prior to their independent characterization by tandem mass spectrometry, which reveals unique fragmentation patterns for each structure.

Table 4: Major Mass Spectral Fragments for Glycidyl Phenyl Ether

m/z Relative Intensity (%) Putative Fragment
150 56.35 [M]+•
120 12.09 [M - CH₂O]+•
107 31.08 [M - C₃H₅O]+
94 99.99 [C₆H₅O]+•
77 64.39 [C₆H₅]+
57 17.53 [C₃H₅O]+
51 19.95 [C₄H₃]+
39 24.73 [C₃H₃]+
29 20.56 [CHO]+

(Data sourced from MassBank record MSBNK-Fac_Eng_Univ_Tokyo-JP007664) ohiolink.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural elucidation and functional group analysis of this compound and its derivatives. These methods provide valuable information regarding the key chemical motifs within the molecule, confirming its identity and purity.

IR spectroscopy is particularly effective for identifying the characteristic functional groups present in this compound. The presence of the epoxide (oxirane) ring, the ether linkage, and the aromatic phenyl group gives rise to distinct absorption bands in the infrared spectrum. The key vibrational modes include the asymmetric stretching of the C-O-C bond of the epoxide ring, the stretching vibrations of the aryl ether bond, and the C-H and C=C vibrations of the aromatic ring. For instance, the IR spectrum of phenyl glycidyl ether shows a notable peak around 1776 cm⁻¹, which is a characteristic absorption documented in spectral collections. nih.gov The conformity of the IR spectrum is a standard quality control specification for commercially available glycidyl phenyl ether. thermofisher.com

The table below summarizes the key spectroscopic data for this compound.

Spectroscopic Data for this compound
Technique Characteristic Absorption / Wavelength
Infrared (IR)C-H (Aromatic) Stretch: ~3040-3060 cm⁻¹
C-H (Aliphatic) Stretch: ~2920-3000 cm⁻¹
C=C (Aromatic) Stretch: ~1580-1600 cm⁻¹ & ~1490 cm⁻¹
Aryl Ether (C-O-C) Stretch: ~1245 cm⁻¹ (asymmetric)
Epoxide (C-O) Stretch: ~915 cm⁻¹ & ~840 cm⁻¹
Epoxide (C-H) Stretch: ~3000-3050 cm⁻¹
Ultraviolet-Visible (UV-Vis)λmax: ~270 nm, ~277 nm (due to phenyl group)

Note: The exact positions of IR peaks can vary slightly depending on the sample preparation and instrument.

Chromatographic Methods for Product Isolation and Purification

Chromatographic techniques are indispensable for the isolation, purification, and analysis of this compound and its derivatives from reaction mixtures. The choice of method depends on the scale of the separation, the nature of the impurities, and the need for chiral resolution.

Liquid Chromatography (LC): Column chromatography and flash chromatography are widely used for the preparative purification of this compound derivatives. Silica (B1680970) gel is the most common stationary phase. For example, derivatives such as (S)-(+)-Benzyl glycidyl ether can be purified using flash chromatography with a mobile phase of petroleum ether and ethyl acetate (B1210297) (5:1). chemicalbook.com Similarly, imidazole (B134444) and pyrazole (B372694) derivatives of phenyl glycidyl ether are purified by silica gel column chromatography. mdpi.com The purification of a carbamoylmethyl phenoxy derivative has been achieved using silica gel chromatography with a hexane/ethyl acetate (1:1) mobile phase. google.com For more polar derivatives, such as those involving β-cyclodextrin, a different eluent system like 1-propanol, water, and concentrated aqueous ammonia (B1221849) (6:3:1) is employed with a silica gel column. sioc-journal.cn

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both analytical quantification and preparative separation. For the analysis of this compound and its reaction products, reverse-phase HPLC is often utilized. One established method uses a Waters C18 column with a mobile phase of water and acetonitrile (B52724) (35:65 v/v) at a flow rate of 0.5 mL/min, where phenyl glycidyl ether has a retention time of 7.0 minutes. niscpr.res.in Another method employs a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid. sielc.com This liquid chromatography method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com

Chiral Chromatography: To separate enantiomers and determine the enantiomeric excess (ee) of chiral compounds like this compound and its derivatives, chiral HPLC is the definitive method. For instance, the enantiomers of benzyl glycidyl ether (BGE), a closely related derivative, can be resolved on a CHIRALPAK AS-H column. mdpi.com Using a mobile phase of n-hexane/isopropanol (95:5), (S)-BGE and (R)-BGE show distinct retention times of 8.3 minutes and 9.8 minutes, respectively. mdpi.com The optical purity of other derivatives has been successfully measured using different chiral columns, such as the Chiralcel OD column. google.com

The following table provides examples of chromatographic conditions used for the purification and analysis of this compound and its derivatives.

Chromatographic Separation Methods
Compound Technique Stationary Phase Mobile Phase Retention Time (min) Reference
Phenyl Glycidyl EtherHPLCWaters C18 (5 µm)Water:Acetonitrile (35:65)7.0 niscpr.res.in
Phenyl Glycidyl EtherHPLCNewcrom R1Acetonitrile, Water, Phosphoric AcidNot Specified sielc.com
(S)-(+)-Benzyl Glycidyl EtherFlash ChromatographySilica GelPetroleum Ether:Ethyl Acetate (5:1)Not Applicable chemicalbook.com
(S)-1-[p-(carbamoylmethyl)phenoxy]-2,3-epoxypropaneColumn ChromatographySilica GelHexane:Ethyl Acetate (1:1)Not Applicable google.com
β-Cyclodextrin DerivativesColumn ChromatographySilica Gel1-Propanol:Water:Aq. Ammonia (6:3:1)Not Applicable sioc-journal.cn
(S)-Benzyl Glycidyl EtherChiral HPLCCHIRALPAK AS-H (5 µm)n-Hexane:Isopropanol (95:5)8.3 mdpi.com
(R)-Benzyl Glycidyl EtherChiral HPLCCHIRALPAK AS-H (5 µm)n-Hexane:Isopropanol (95:5)9.8 mdpi.com

Computational Chemistry and Modeling Studies

Quantum Chemical Molecular Orbital Calculations for Reactivity Prediction

Quantum chemical calculations are instrumental in predicting the reactivity of molecules like (S)-Glycidyl phenyl ether. These methods, rooted in self-consistent-field molecular orbital (SCF-MO) theory, can determine electronic properties that govern how a molecule will interact with other chemical species. cdnsciencepub.com

One key application is the prediction of sites for electrophilic attack. By calculating the distribution of electron density and molecular orbitals, researchers can identify regions of the molecule that are electron-rich and therefore susceptible to reaction with electrophiles. mdpi.com For aromatic systems, the average local ionization energy on the molecular surface can serve as a powerful guide to chemical reactivity. cdnsciencepub.com Lower ionization energies typically indicate sites more prone to electrophilic substitution. cdnsciencepub.com

Furthermore, quantum mechanics calculations are used to model the skin sensitization potential of phenolic compounds by evaluating properties like the energy of the highest occupied molecular orbital (ϵHOMO). nih.gov A higher ϵHOMO value can suggest a greater propensity for activation through autoxidation or reaction with free radicals. nih.gov These computational approaches allow for the prediction of reactivity and the underlying reaction mechanisms for mechanistically complex chemicals. nih.gov

Theoretical studies on similar epoxy compounds, such as triglycidyl ether ethylene (B1197577) of bisphenol A (TGEEBA), utilize methods like Density Functional Theory (DFT) to calculate quantum chemical parameters. researchgate.net These parameters help in understanding the interactions between the molecule and other surfaces or reactants. researchgate.net

Table 1: Key Quantum Chemical Parameters for Reactivity Prediction

Parameter Description Relevance to this compound
EHOMO Energy of the Highest Occupied Molecular Orbital. Indicates the molecule's ability to donate electrons. A higher value suggests increased reactivity towards electrophiles. nih.gov
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Indicates the molecule's ability to accept electrons. A lower value suggests increased reactivity towards nucleophiles.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap generally implies higher reactivity and lower kinetic stability. mdpi.com
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface. Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regions for chemical reactions. mdpi.com

| Average Local Ionization Energy (Īs,min) | The minimum average energy required to remove an electron from the molecular surface. | Lower values indicate sites that are more susceptible to electrophilic attack. cdnsciencepub.com |

Molecular Mechanics Simulations for Conformation and Interactions

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape and intermolecular interactions of this compound. These methods treat molecules as a collection of atoms governed by a classical mechanical force field, allowing for the simulation of movement and interactions over time.

MD simulations have been used to investigate the conformational flexibility of glycidyl (B131873) ethers. For instance, studies on similar molecules like 2-naphthyl glycidyl ether show that rotation around the aryl-oxygen bond allows the molecule to adopt multiple low-energy conformations. The most stable conformations are those that minimize steric hindrance. For this compound, simulations can reveal how the phenyl ring and the glycidyl group orient themselves, which is crucial for understanding its interactions with other molecules, such as enzymes or polymer matrices. rsc.orgthreebond.co.jp

In the context of enzymatic reactions, MD simulations have been employed to study the interactions of (R)- and this compound within the active site of epoxide hydrolases. nih.gov These simulations show that the enantiomers can be accommodated within the enzyme's binding pocket and sample a wide variety of conformations. nih.gov This conformational sampling is critical, as it can bring different carbon atoms of the epoxide ring into proximity with the enzyme's nucleophilic residue, suggesting multiple potential reaction pathways. nih.gov Furthermore, simulations can explore how mutations in an enzyme affect its conformational dynamics and active site volume, which in turn influences its ability to bind substrates like phenyl glycidyl ether. rsc.org

MD simulations are also applied in materials science to understand the properties of epoxy resins. By simulating the crosslinking process and subsequent mechanical stress, researchers can correlate the concentration of additives like phenyl glycidyl ether with material properties such as bond strength and elastic modulus. threebond.co.jp These simulations have shown that properties like the free volume ratio within the simulated material are correlated with its mechanical characteristics. threebond.co.jp

Simulation of Reaction Mechanisms and Energy Landscapes

Computational simulations are essential for mapping the reaction mechanisms and associated energy landscapes for reactions involving this compound. These studies provide a step-by-step view of the chemical transformation, including the structures of transition states and intermediates, and the energy barriers that control the reaction rate.

The hydrolysis of epoxides by epoxide hydrolase enzymes is a key area where such simulations have been applied. By comparing the interactions of (R)- and this compound with the enzyme, studies have examined whether enantioselectivity arises from differences in binding affinity (a thermodynamic effect) or from differences in the energy barriers of the reaction steps (a kinetic effect). nih.gov Molecular dynamics simulations combined with free energy calculations have suggested that for certain epoxide hydrolases, the enantioselectivity is primarily due to kinetic rather than thermodynamic factors. nih.gov

Quantum chemical cluster models are used to calculate the energy profile of the entire reaction mechanism. acs.org These models include the substrate and key amino acid residues from the enzyme's active site. Calculations can determine the energy barriers for nucleophilic attack on either of the epoxide's carbon atoms, rationalizing the observed product stereochemistry. acs.org

Simulations also explore the broader conformational free energy landscape of enzymes, revealing how different conformational states influence substrate binding and catalysis. rsc.org For example, simulations of Bacillus megaterium epoxide hydrolase showed that it exists in multiple conformational states and that a specific, higher-energy conformation plays a key role in binding phenyl glycidyl ether. rsc.org This highlights the importance of enzyme dynamics in its function. rsc.org Beyond enzymatic reactions, theoretical analyses have also modeled the reaction kinetics of phenyl glycidyl ether with other molecules, such as carbon dioxide, using mathematical models to simulate diffusion and reaction rates. researchgate.netscirp.orgaip.org

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
(R)-Glycidyl phenyl ether
2-naphthyl glycidyl ether
Carbon dioxide
Triss(pentafluorophenyl)borane
Trglycidyl ether ethylene of bisphenol A (TGEEBA)
Glutathione (B108866)
2'-deoxyadenosine (B1664071)
Thymidine (B127349)
Bisphenol A diglycidyl ether

Environmental Fate and Ecotoxicological Considerations

Environmental Degradation Pathways (e.g., Hydrolysis, Biodegradation)

The persistence of (S)-Glycidyl phenyl ether in the environment is largely determined by its susceptibility to hydrolysis and biodegradation.

Hydrolysis: As an epoxide, the primary degradation pathway for phenyl glycidyl (B131873) ether in aquatic environments is expected to be hydrolysis. coleparmer.com The epoxide ring is susceptible to opening, which would result in the formation of 3-phenoxy-1,2-propanediol. canada.canih.gov While specific environmental hydrolysis rates for phenyl glycidyl ether are not readily available, epoxides are known to hydrolyze with half-lives typically ranging from 5 to 15 days at a neutral pH of 7. canada.ca The rate of hydrolysis for phenyl glycidyl ether may be somewhat slower than other epoxides due to its low water solubility, but the hydrolysis half-life is still expected to be well under 182 days. canada.ca

Biodegradation: Standard biodegradation screening studies suggest that phenyl glycidyl ether is not readily biodegradable. coleparmer.com For instance, a 5-day theoretical Biological Oxygen Demand (BOD) of only 6% was observed using a standard dilution method with a sanitary waste treatment plant effluent as the inoculum. coleparmer.com In another test using an acclimated sewage inoculum, the 5-day theoretical BOD was 0%. coleparmer.com

However, specific microorganisms have been identified that can degrade this compound. Research has shown that various microbes can utilize phenyl glycidyl ether as a sole carbon and energy source, primarily through the action of epoxide hydrolase enzymes. capes.gov.brniscpr.res.in

A bacterial strain identified as Bacillus megaterium ECU1001 was found to utilize phenyl glycidyl ether, preferentially hydrolyzing the (R)-enantiomer and leaving the (S)-enantiomer. capes.gov.br

The yeast Candida viswanathii has also been identified as a potent microorganism for the hydrolysis of phenyl glycidyl ether to its corresponding vicinal diol, achieving over 90% conversion under optimized conditions. niscpr.res.in

A novel epoxide hydrolase from the marine bacterium Maritimibacter alkaliphilus KCCM 42376 demonstrated high enantioselectivity, preferentially hydrolyzing this compound. nih.gov

These findings indicate that while phenyl glycidyl ether may not meet the criteria for "readily biodegradable" in standard tests, microbial degradation is a viable and potentially significant environmental fate process. capes.gov.brniscpr.res.in

Adsorption and Volatilization Behavior in Environmental Compartments

The distribution of this compound in the environment is governed by its physical and chemical properties, which influence its tendency to adsorb to soil and sediment or to volatilize into the atmosphere.

Adsorption: The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of a substance's tendency to adsorb to soil and sediment. Based on its water solubility, the estimated Koc value for phenyl glycidyl ether is approximately 60 to 97. coleparmer.comnih.gov According to classification schemes, this relatively low Koc value suggests that phenyl glycidyl ether is not expected to significantly adsorb to suspended solids and sediment. nih.gov Consequently, it is predicted to have high mobility in soil and leaching is likely to occur. coleparmer.comnih.gov

Volatilization: Volatilization from water or soil surfaces is not expected to be a major environmental fate process for phenyl glycidyl ether. nih.gov This is based on its low vapor pressure of 1.33 Pa (0.01 mmHg) at 20°C and an estimated Henry's Law constant of 8.2 x 10⁻⁷ atm-m³/mol. nih.govilo.org This value indicates that the compound will tend to remain in the water phase rather than partitioning to the atmosphere. nih.gov Similarly, volatilization from moist or dry soil surfaces is not expected to be significant. nih.gov

Environmental Behavior of Phenyl Glycidyl Ether
ParameterValueImplicationReference
Estimated Koc Value60 - 97Low adsorption to soil/sediment; high mobility expected. coleparmer.comnih.gov
Vapor Pressure (at 20°C)1.33 PaLow volatility. ilo.org
Henry's Law Constant (estimated)8.2 x 10⁻⁷ atm-m³/molNot expected to volatilize from water surfaces. nih.gov

Ecotoxicity in Aquatic Environments and Long-Term Effects

This compound is classified as harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment. ilo.orgeuropa.eufishersci.es This classification is supported by acute toxicity data and the compound's potential for persistence.

Acute Aquatic Toxicity: Studies on the acute toxicity of phenyl glycidyl ether to fish have been conducted. The 96-hour median lethal concentration (LC50) for Goldfish (Carassius auratus) was determined to be 43 mg/L in a study using a modified ASTM D1345 method. coleparmer.comdguv.de

Acute Aquatic Toxicity of Phenyl Glycidyl Ether
OrganismTest TypeDurationValueReference
Goldfish (Carassius auratus)LC5096 hours43 mg/L coleparmer.comdguv.de

Long-Term Effects: The potential for long-term adverse effects in the aquatic environment is a key concern. europa.eufishersci.com This is related to the substance's chemical properties and the fact that its hydrolysis product may be stable and not readily biodegrade. canada.ca While the parent compound is expected to hydrolyze, the resulting diol may persist in the environment. The classification "Harmful to aquatic life with long lasting effects" (H412) is consistently applied to this substance in regulatory contexts. fishersci.estcichemicals.com

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

Current research is geared towards developing more environmentally friendly and efficient methods for synthesizing (S)-glycidyl phenyl ether. Traditional synthesis involves the reaction of phenol (B47542) and epichlorohydrin (B41342), which can produce significant waste. wikipedia.org Innovations in this area include:

Biocatalytic Approaches: The use of enzymes, such as epoxide hydrolases, offers a promising green alternative. researchgate.net Hydrolytic kinetic resolution (HKR) using these biocatalysts can produce enantiopure this compound from a racemic mixture. researchgate.net For instance, the kinetic resolution of racemic phenyl glycidyl (B131873) ether using growing cells of Bacillus alcalophilus has yielded (S)-epoxides with high enantiomeric excess. researchgate.net

Microreactor Technology: Utilizing microreactors for the synthesis of phenyl glycidyl ether from phenol and epichlorohydrin can significantly shorten reaction times and reduce side reactions, leading to higher efficiency and yield. google.com

Phase Transfer Catalysis: The synthesis of methyl-substituted phenyl glycidyl ethers has been achieved using phase transfer catalysis, with both epichlorohydrin and cresols being derivable from bio-renewable sources. researchgate.net

These advanced methods aim to improve yield, reduce waste, and utilize renewable resources, aligning with the principles of green chemistry.

Exploration of New Polymer Architectures and Advanced Materials

This compound is a valuable monomer for creating polymers with unique properties. Its ability to act as a reactive diluent in epoxy resins to improve viscosity is a key application. wikipedia.org Future research is exploring its use in creating novel polymer architectures:

Controlled Polymerization Techniques: Anionic and zwitterionic ring-opening polymerization (ROP) of this compound allows for the synthesis of poly(glycidyl phenyl ether) (PGPE) with controlled microstructures, including isoregic, aregic, isotactic, and atactic forms. acs.org These different microstructures influence the polymer's properties.

Macrocyclic Polymers: Researchers have synthesized macrocyclic poly(glycidyl phenyl ether) with an inverted-dipole microstructure. acs.orgresearchgate.net This was achieved by initiating the polymerization of glycidyl phenyl ether with a specific phosphazene base and water, followed by ring closure. acs.orgresearchgate.net These macrocycles exhibit unique dielectric properties. acs.orgresearchgate.net

Stereocomplex Formation: The isoselective ring-opening polymerization of racemic phenyl glycidyl ether can lead to the in-situ formation of a polyether stereocomplex. researchgate.net These stereocomplexes show a significant increase in melting temperature compared to the enantiopure polymers, offering a pathway to materials with enhanced thermal stability. researchgate.net

The exploration of these new polymer architectures opens up possibilities for advanced materials in coatings, adhesives, and composites. chemimpex.comresearchandmarkets.com

Targeted Synthesis of Enantiopure Bioactive Compounds

The chiral nature of this compound makes it a crucial intermediate for the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds. chemimpex.comresearchgate.net This is critical as different enantiomers of a drug can have vastly different biological activities.

Future research in this area is focused on:

Chiral Building Blocks: Utilizing this compound as a starting material for the synthesis of complex chiral molecules. Its epoxide ring can be opened by various nucleophiles to introduce new functional groups with specific stereochemistry.

Enzyme-Catalyzed Synthesis: Employing enzymes to carry out highly selective transformations of this compound and its derivatives. For example, epoxide hydrolases can be used for the enantioselective hydrolysis of racemic epoxides to produce enantiopure diols, which are also valuable chiral intermediates. researchgate.net

Drug Development: this compound serves as an intermediate in the synthesis of various biologically active compounds, contributing to the development of new medications. chemimpex.comechemi.com

The ability to synthesize enantiopure compounds is of paramount importance in the pharmaceutical industry to ensure the efficacy and safety of new drugs.

In-depth Mechanistic Understanding of Epoxide-Biological System Interactions

Understanding how epoxides like this compound interact with biological systems is crucial for both assessing their potential toxicity and harnessing their therapeutic potential. Epoxides are known to be reactive molecules that can interact with proteins and nucleic acids. nih.gov

Key areas of future research include:

Epoxide Hydrolysis: Studying the mechanism of epoxide hydrolysis by epoxide hydrolases (EHs). nih.govresearchgate.net This involves understanding how the enzyme's active site binds and orients the epoxide for nucleophilic attack, leading to the formation of a diol. nih.govresearchgate.net

Covalent Adduct Formation: Investigating the formation of covalent adducts between epoxides and biological macromolecules. nih.gov The reaction of epoxides with proteins is a key mechanism of their biological effect. nih.gov

Toxicity Mechanisms: Further research is needed to understand the metabolism and toxicity of individual glycidyl ethers to establish safe exposure levels. cdc.gov Some glycidyl ethers have been shown to be irritants and potential sensitizing agents. cdc.gov

A deeper understanding of these interactions will aid in the design of safer chemicals and more effective drugs.

Advanced Computational Tools for Predictive Modeling and Design

Computational modeling is becoming an indispensable tool in chemical research, enabling the prediction of molecular properties and the design of new synthetic routes and materials.

For this compound, future research will likely involve:

Predicting Reaction Outcomes: Using computational methods to predict the regioselectivity and stereoselectivity of epoxide ring-opening reactions. acs.org This can help in planning synthetic strategies to obtain desired products.

Modeling Polymer Properties: Molecular dynamics (MD) simulations can be used to predict the properties of polymers derived from this compound, aiding in the design of materials with specific characteristics. acs.org

Enzyme Engineering: Data-driven models and machine learning are being used to engineer enzymes with enhanced activity and selectivity for specific substrates like glycidyl phenyl ether. nih.gov

Toxicity Prediction: Computational toxicology models, such as quantitative structure-activity relationship (QSAR) models, can be developed to predict the potential toxicity of glycidyl ethers and other epoxides. marquette.edu

These computational tools will accelerate the pace of research and development in all areas related to this compound.

Green Chemistry Approaches in this compound Production and Utilization

The principles of green chemistry are increasingly being applied to the production and use of chemicals to minimize their environmental impact. rsc.org

For this compound, this includes:

Sustainable Precursors: Exploring the use of bio-based feedstocks for the synthesis of glycidyl ethers. rsc.org

Greener Synthetic Methods: As mentioned in section 10.1, developing biocatalytic and microreactor-based syntheses are key green chemistry approaches. researchgate.netgoogle.com The use of whole cells of Candida viswanathii containing epoxide hydrolase for the hydrolysis of phenyl glycidyl ether in an aqueous medium is an example of a greener approach. niscpr.res.in

Solvent-Free Reactions: Developing solvent-free reaction conditions, such as microwave-assisted synthesis, for reactions involving this compound can reduce waste and energy consumption. mdpi.com

Recyclable Catalysts: Investigating the use of recyclable catalysts for both the synthesis of this compound and its subsequent polymerization.

By integrating green chemistry principles throughout the lifecycle of this compound, its environmental footprint can be significantly reduced.

Q & A

Q. Advanced Research Focus

  • Hydrolysis : Half-life >100 days at pH 7, but accelerates under alkaline conditions (t₁/₂ = 12h at pH 12) .
  • Biodegradation : Limited data; potential microbial degradation via epoxide hydrolases in Pseudomonas spp.
  • Soil mobility : High mobility (log Koc = 1.2) risks groundwater contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.